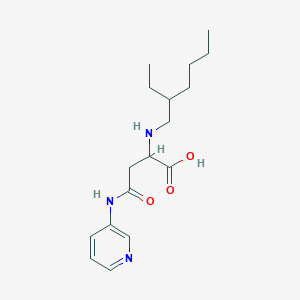

2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Description

Properties

IUPAC Name |

2-(2-ethylhexylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-3-5-7-13(4-2)11-19-15(17(22)23)10-16(21)20-14-8-6-9-18-12-14/h6,8-9,12-13,15,19H,3-5,7,10-11H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWASCNVATZKQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(CC(=O)NC1=CN=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to two classes of butanoic acid derivatives from the literature:

Compound A : Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6)

- Position 2: Fmoc-protected amino group (carbamate).

- Position 4 : 2-Phenylpropan-2-yloxy (OPP) ester.

- Molecular Weight : 473.53 g/mol.

- Key Features : Designed as a building block for peptide synthesis, with the Fmoc group enabling solid-phase strategies. The OPP ester enhances solubility in organic solvents.

Compound B : 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid

- Position 2 : Carboxymethyl sulfanyl group (thioether).

- Position 4 : Phenyl substituent.

- Key Features : Sulfur-containing backbone with a carboxylic acid, likely influencing reactivity (e.g., nucleophilic thioether) and solubility. Reported as a lead compound in medicinal chemistry studies.

Target Compound : 2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic Acid

- Position 2 : Hydrophobic 2-ethylhexyl chain (tertiary amine).

- Position 4: Pyridin-3-ylamino group (aromatic amine).

- Key Features : Amphiphilic character, combining a lipophilic alkyl chain with a polar pyridine ring. The absence of protecting groups (e.g., Fmoc) suggests it is a final product rather than an intermediate.

Physicochemical and Functional Differences

Research Findings and Implications

Synthetic Utility: Compound A is optimized for peptide synthesis due to its Fmoc protection and ester group, enabling controlled deprotection . The target compound lacks such protections, suggesting it may be tailored for direct biological activity. Compound B’s sulfanyl group could act as a leaving group or participate in redox reactions, whereas the target’s amino groups may facilitate hydrogen bonding or ionic interactions .

The 2-ethylhexyl chain may improve metabolic stability and membrane permeability relative to Compound A’s OPP ester, which is bulkier and more labile.

Structural Flexibility :

- The target compound’s hybrid design balances hydrophobicity and polarity, a strategy often employed in prodrugs or kinase inhibitors. In contrast, Compound B’s rigid thioether and carboxylic acid may limit conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.